

Foreword: Understanding the Dual-Functionalized Indole Core

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Acetyl-1H-indol-3-yl acetate**

Cat. No.: **B556863**

[Get Quote](#)

1-Acetyl-1H-indol-3-yl acetate, also known as Indoxyl-1,3-diacetate, represents a pivotal molecular scaffold in heterocyclic chemistry.^[1] Its structure is characterized by an indole core that has been functionalized at two key positions: N-acetylation at the indole nitrogen (N1) and O-acetylation at the hydroxyl group of the indoxyl tautomer (C3). This dual modification not only stabilizes the otherwise reactive indoxyl moiety but also provides two distinct reactive sites, rendering it a versatile intermediate for the synthesis of more complex indole derivatives.^[2] These derivatives are of significant interest due to their wide-ranging applications in microbiology, as precursors to chromogenic compounds, and in medicinal chemistry for developing novel therapeutic agents.^{[2][3]} This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, spectroscopic signature, and reactivity, grounded in established experimental data to support researchers in drug development and synthetic chemistry.

Synthesis Strategies: From Classical Reflux to Microwave-Assisted Protocols

The synthesis of **1-acetyl-1H-indol-3-yl acetate** is most effectively achieved through a cyclodecarboxylation reaction of a precursor N-substituted benzoic acid. This approach offers robust and reliable access to the target molecule.

Causality in Synthetic Design

The primary synthetic strategy involves the initial formation of a 2-[(carboxymethyl)amino]benzoic acid intermediate. This intermediate is crucial as it contains all the necessary atoms, correctly positioned, to undergo an intramolecular cyclization. The subsequent step, a Rössing cyclodecarboxylation, is a powerful reaction that utilizes acetic anhydride for three simultaneous functions: it acts as the solvent, a dehydrating agent, and the acetylating agent for both the indole nitrogen and the C3-hydroxyl group formed in situ.^[3] The choice of base, such as sodium acetate or triethylamine, is critical for facilitating the cyclization and decarboxylation cascade.^{[2][3]}

Recent advancements have introduced microwave-assisted protocols, which significantly accelerate the reaction.^[2] The rationale behind using microwave irradiation is the efficient and uniform heating of the polar reaction mixture, which dramatically reduces the reaction time from hours to mere minutes, often leading to improved yields and cleaner reaction profiles.^[2]

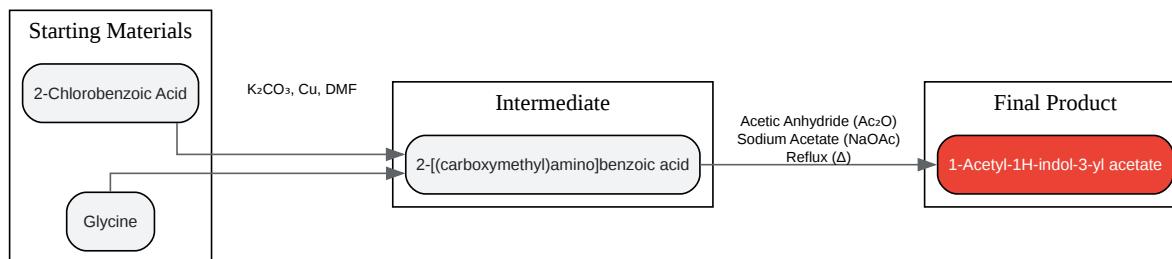
Experimental Protocol 1: Conventional Thermal Synthesis

This protocol details the synthesis via a Rössing cyclodecarboxylation under conventional heating.^[3]

Step 1: Synthesis of 2-[(carboxymethyl)amino]benzoic acid

- To a stirred solution of potassium carbonate (K_2CO_3) in water, add 2-aminobenzoic acid (anthranilic acid).
- Under a nitrogen atmosphere, add chloroacetic acid dropwise at room temperature.
- Heat the reaction mixture at 90°C for 16 hours.^[4]
- After cooling to room temperature, adjust the pH to 4-5 using a mild acid like citric acid to precipitate the product.^[4]
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-[(carboxymethyl)amino]benzoic acid.

Step 2: Synthesis of **1-acetyl-1H-indol-3-yl acetate**


- Combine the 2-[(carboxymethyl)amino]benzoic acid intermediate with dry sodium acetate in acetic anhydride.[3]
- Heat the mixture to reflux. The evolution of CO₂ gas will be observed.
- Once gas evolution ceases, pour the hot mixture into a beaker and allow it to cool to 0°C overnight to precipitate the product.[3]
- Collect the precipitate and stir it in ice water for 1 hour.
- Filter the solid, wash with cold water until neutral pH, and dry under vacuum to yield **1-acetyl-1H-indol-3-yl acetate**.[3] In many cases, no further purification is necessary.[3]

Experimental Protocol 2: Microwave-Assisted Synthesis

This optimized protocol offers a rapid and efficient alternative to conventional heating.[2]

- Place the 2-[(carboxymethyl)amino]benzoic acid intermediate, acetic anhydride, and triethylamine in a microwave-safe reaction vessel.
- Subject the mixture to microwave irradiation for 1 minute at 80°C with an initial power of 300 W.[2]
- After the reaction, cool the vessel to room temperature.
- Extract the product using a suitable organic solvent such as ethyl acetate.[4]
- Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]
- Purify the crude product by silica gel column chromatography if necessary.[4]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **1-acetyl-1H-indol-3-yl acetate**.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in experimental settings. These properties dictate its solubility, stability, and handling requirements.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[5]
Molecular Weight	217.22 g/mol	[5]
IUPAC Name	(1-acetylindol-3-yl) acetate	[5]
CAS Number	16800-67-2	[1] [4]
Melting Point	80 °C	[4]
Appearance	White to light yellow solid	[6]
Boiling Point (Predicted)	345.3 ± 15.0 °C	[4]
Density (Predicted)	1.21 ± 0.1 g/cm ³	[4]
XLogP3-AA	1.6	[5]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized molecule. The key features in NMR and Mass Spectrometry are diagnostic for the **1-acetyl-1H-indol-3-yl acetate** structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

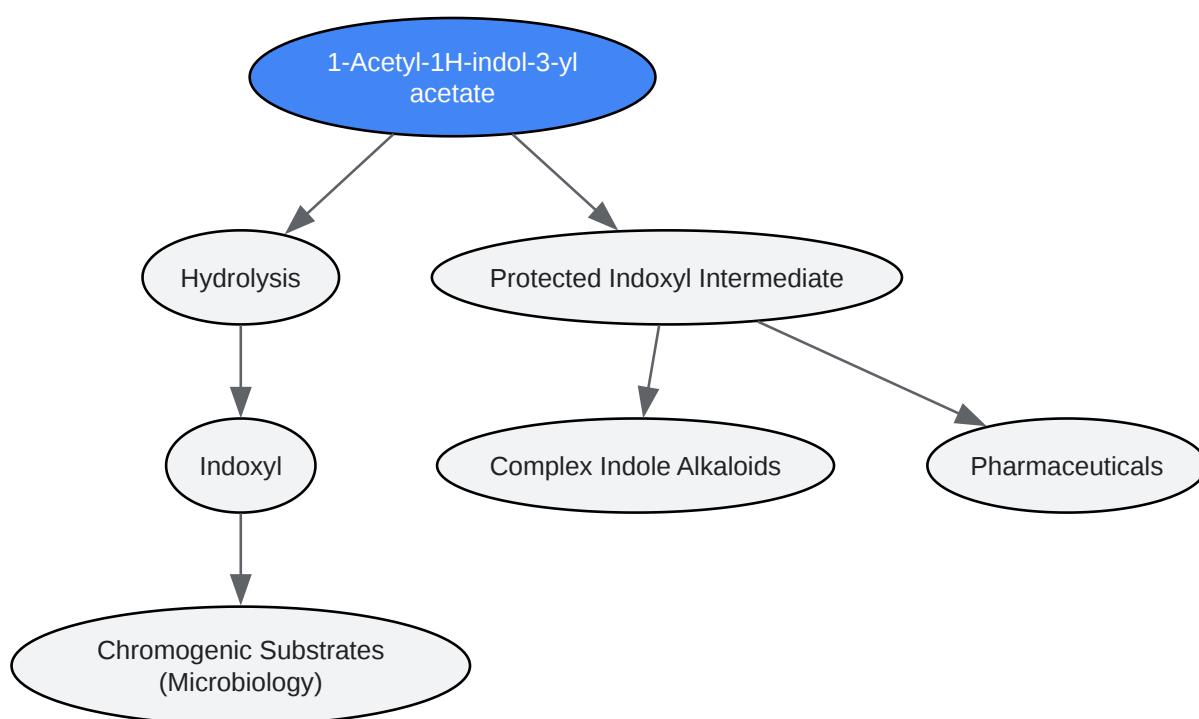
The ^1H and ^{13}C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

- ^1H NMR: The spectrum is expected to show distinct signals for the two acetyl methyl groups, typically as singlets in the range of δ 2.0-2.7 ppm. The aromatic protons on the indole ring will appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the substitution pattern of the benzene ring. A key singlet for the proton at the C2 position of the indole core is also characteristic.
- ^{13}C NMR: The carbon spectrum is characterized by two carbonyl signals from the acetyl groups, typically appearing downfield around δ 168-170 ppm.[3] The aromatic carbons of the indole ring will resonate in the δ 115-145 ppm range. The two methyl carbons of the acetyl groups will be observed upfield, typically around δ 20-24 ppm.[3]

Table of Representative ^{13}C NMR Chemical Shifts (δ , ppm) (Note: Shifts can vary slightly based on solvent and specific derivative)

Carbon Atom	Chemical Shift (ppm)	Source
Carbonyl (N-Acetyl)	~169.3 - 170.1	[3]
Carbonyl (O-Acetyl)	~168.0 - 168.9	[3]
Indole Aromatic/Vinylic	~114 - 144	[3]
Methyl (N-Acetyl)	~23.5 - 24.1	[3]
Methyl (O-Acetyl)	~20.2 - 21.0	[3]

Mass Spectrometry (MS)


Mass spectrometry confirms the molecular weight of the compound. For **1-acetyl-1H-indol-3-yl acetate**, the expected molecular ion peak $[M]^+$ would be at m/z 217, corresponding to its molecular weight.^[5] Fragmentation patterns would likely show the loss of ketene ($\text{CH}_2=\text{C=O}$, 42 Da) or acetyl groups.

Chemical Reactivity and Applications

The reactivity of **1-acetyl-1H-indol-3-yl acetate** is centered around its two acetyl groups and the indole core itself.

- **Hydrolysis:** The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield indoxyl and acetic acid. This reactivity is fundamental to its use in certain detection systems where enzymatic cleavage releases indoxyl, which then undergoes oxidation to form a colored dye (indigo).
- **Precursor for Indole Derivatives:** It serves as a protected form of indoxyl, allowing for selective reactions on the indole ring before deprotection. This makes it a valuable intermediate in multi-step syntheses of complex indole alkaloids and pharmaceuticals.^[7]
- **Medicinal Chemistry Intermediate:** The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs.^[8] **1-Acetyl-1H-indol-3-yl acetate** can be used as a starting material for preparing compounds with potential therapeutic activities, such as 11- β -hydroxysteroid dehydrogenase inhibitors.^[4]

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Key applications derived from **1-acetyl-1H-indol-3-yl acetate**.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-acetyl-1H-indol-3-yl acetate** presents several hazards.^[5]

- Hazards: It is harmful if swallowed and causes serious eye irritation.^[5] It may also cause skin irritation.^[5]
- Precautions: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.^[4] Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

1-Acetyl-1H-indol-3-yl acetate is a compound of significant synthetic utility. Its chemical properties are well-defined, with robust and adaptable synthesis protocols available, including

both conventional and modern microwave-assisted methods. Its physicochemical and spectroscopic characteristics are well-documented, providing a solid foundation for its use in research and development. As a stable, protected form of indoxyl, it serves as a critical building block for a wide array of functionalized indole compounds, underscoring its importance for professionals in medicinal chemistry, microbiology, and organic synthesis.

References

- Rodríguez-Domínguez, J. C., Balbuzano-Deus, A., López-López, M. A., & Kirsch, G. (2007). An Improved Synthesis of **1-Acetyl-1H-indol-3-yl Acetates**. *Journal of Heterocyclic Chemistry*, 44(1), 273-275. [\[Link\]](#)
- Al-dujaili, J. H., & Al-karawi, A. J. (2016). An Efficient and Rapid Microwave-Assisted Synthesis of **1-acetyl-1H-indol-3-yl Acetates**. *Current Microwave Chemistry*, 3(3). [\[Link\]](#)
- ChemBK. (2022, October 16). **1-acetyl-1H-indol-3-yl acetate**. [\[Link\]](#)
- PubChem. (n.d.). **1-Acetyl-1H-indol-3-yl acetate**. National Center for Biotechnology Information. Retrieved January 10, 2026, from [\[Link\]](#)
- ResearchGate. (2007, January). An Improved Synthesis of **1-Acetyl-1H-indol-3-yl Acetates**. [\[Link\]](#)
- ChemBK. (2024, April 10). 1-acetyl-5-bromo-1H-indol-3-yl acetate. [\[Link\]](#)
- ChemSynthesis. (n.d.). (1-acetyl-1H-indol-3-yl)methyl acetate. Retrieved January 10, 2026, from [\[Link\]](#)
- Matrix Fine Chemicals. (n.d.). **1-ACETYL-1H-INDOL-3-YL ACETATE | CAS 16800-67-2**. Retrieved January 10, 2026, from [\[Link\]](#)
- ResearchGate. (2023, November 30). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [\[Link\]](#)
- El-Metwally, A. M., El-Sayed, R., & El-Gazzar, A. B. A. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. *Mini-Reviews in Organic Chemistry*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-ACETYL-1H-INDOL-3-YL ACETATE | CAS 16800-67-2 [matrix-fine-chemicals.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. 1-Acetyl-1H-indol-3-yl acetate | C₁₂H₁₁NO₃ | CID 583602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Foreword: Understanding the Dual-Functionalized Indole Core]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556863#1-acetyl-1h-indol-3-yl-acetate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com